

Introduction: Contextualizing 2-(6-Bromopyridin-3-YL)acetonitrile in Modern Drug Discovery

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Compound of Interest

Compound Name: 2-(6-Bromopyridin-3-YL)acetonitrile

Cat. No.: B129926

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In the landscape of pharmaceutical research and development, halogenated heterocyclic compounds serve as foundational scaffolds for a multitude of therapeutic agents. Among these, **2-(6-Bromopyridin-3-YL)acetonitrile** (CAS No. 144873-99-4) emerges as a key intermediate, valued for its versatile reactivity. The presence of the bromine atom at the 6-position of the pyridine ring, coupled with the nucleophilic potential of the acetonitrile group, offers synthetic chemists a dual handle for molecular elaboration. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for its effective handling, characterization, and application in research settings.

Core Physicochemical Characteristics

The utility of any chemical intermediate is fundamentally tied to its physical properties. These parameters dictate storage conditions, solvent selection for reactions, and purification strategies. The properties of **2-(6-Bromopyridin-3-YL)acetonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	144873-99-4	[1]
Molecular Formula	C ₇ H ₅ BrN ₂	[2][3]
Molecular Weight	197.03 g/mol	[1][2]
Appearance	Light yellow to brown solid	[2]
Boiling Point	329.7 ± 27.0 °C (Predicted)	[2]
Density	1.575 ± 0.06 g/cm ³ (Predicted)	[2]
Purity	Typically ≥98% (Commercial Grade)	
InChI Key	CTBARTMXUVSCRR-UHFFFAOYSA-N	

Note: The boiling point and density are predicted values and should be used as an estimation pending experimental verification.

Solubility Profile & Recrystallization Strategy

While specific quantitative solubility data is not extensively published, empirical observations and the behavior of analogous structures, such as 2-(6-chloropyridin-3-yl)acetonitrile, provide a reliable working model.[4] The compound exhibits low solubility in water and is soluble in common organic solvents like dichloromethane and chloroform.

From a practical standpoint, this solubility profile is advantageous for purification. For instance, a researcher synthesizing this compound might end their workup with an extraction using dichloromethane. To achieve high purity, a recrystallization could be performed. A common and effective solvent system for a compound with this polarity profile would be a mixture of ethyl acetate and hexanes. The crude solid would be dissolved in a minimum amount of hot ethyl acetate, followed by the slow addition of hexanes until turbidity is observed. Cooling this solution slowly would then yield purified crystals of **2-(6-Bromopyridin-3-YL)acetonitrile**. This technique is a cornerstone of organic synthesis, and its success relies on understanding these fundamental solubility characteristics.

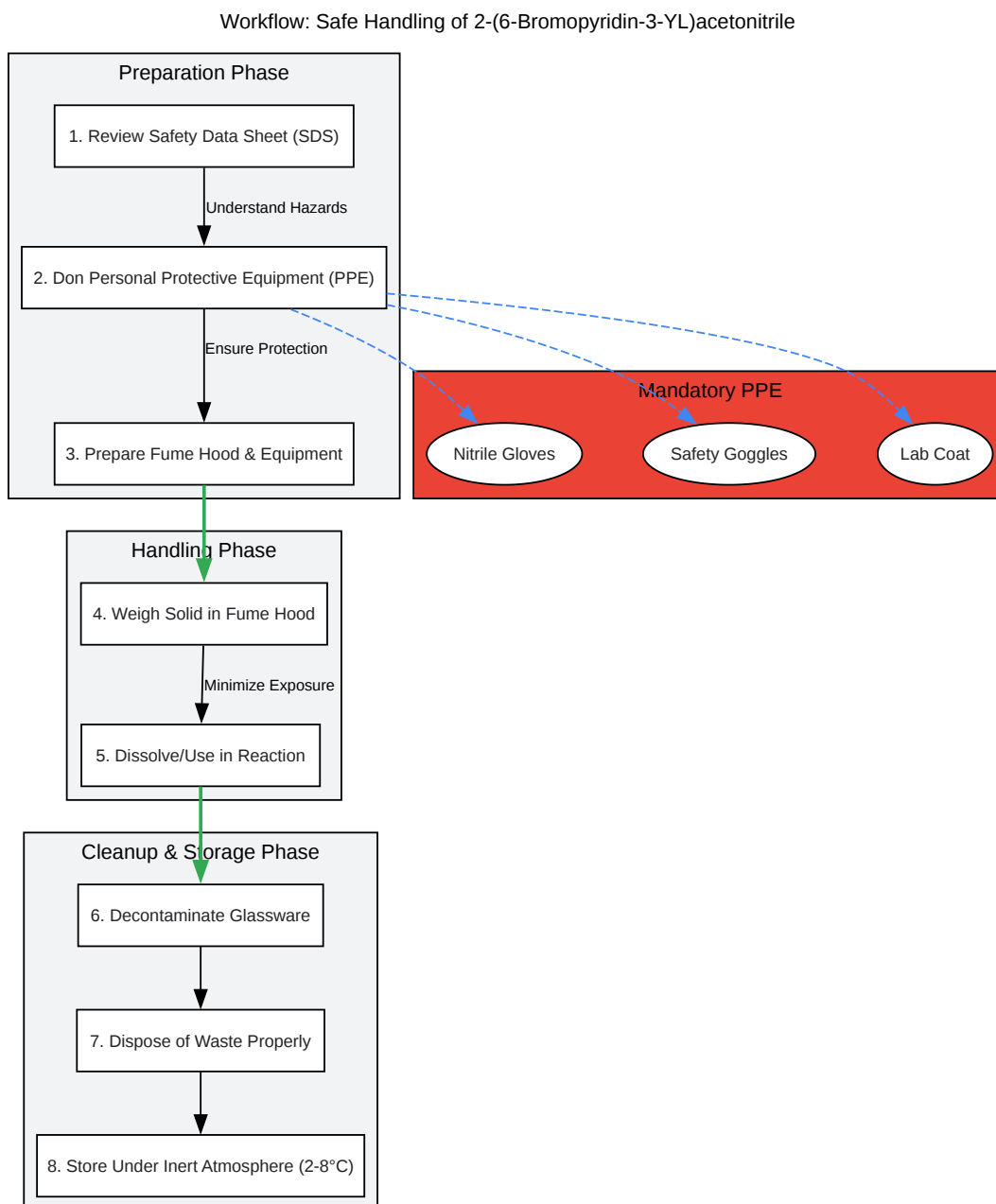
Handling, Storage, and Safety: A Self-Validating System

The safe and effective use of **2-(6-Bromopyridin-3-YL)acetonitrile** requires stringent adherence to safety protocols, dictated by its hazard profile. The compound is classified as toxic if swallowed and causes serious skin and eye irritation.[5]

Hazard Statements:

- H301: Toxic if swallowed.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

A self-validating safety workflow is not merely about following rules, but understanding the causality behind them. The diagram below outlines the mandatory safety protocol for handling this compound.



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Caption: Safe handling workflow for **2-(6-Bromopyridin-3-YL)acetonitrile**.

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (such as argon or nitrogen) at refrigerated temperatures (2-8°C).[1][2] This is critical to prevent degradation from atmospheric moisture and oxygen, ensuring the integrity of the material for future use.

Experimental Protocol: ^1H NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. The following protocol details the steps for acquiring a standard proton (^1H) NMR spectrum of **2-(6-Bromopyridin-3-YL)acetonitrile**.

Objective: To confirm the chemical structure and assess the purity of **2-(6-Bromopyridin-3-YL)acetonitrile**.

Materials:

- **2-(6-Bromopyridin-3-YL)acetonitrile** sample (approx. 5-10 mg)
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pasteur pipette
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)[6]

Methodology:

- **Sample Preparation:**
 - Accurately weigh approximately 5-10 mg of the solid compound and transfer it into a clean, dry NMR tube. The causality here is that this concentration is sufficient to obtain a

good signal-to-noise ratio in a reasonable number of scans without leading to solubility issues.

- Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl_3 with TMS to the NMR tube. CDCl_3 is chosen as the solvent because it is capable of dissolving the compound and its residual proton signal (at ~ 7.26 ppm) does not typically interfere with the signals of the analyte. TMS is the universally accepted internal standard, defined as 0.00 ppm.
- Cap the NMR tube securely and vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, homogeneous solution is required for high-resolution spectra.
- Spectrometer Setup & Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal from the CDCl_3 . This step is crucial as it compensates for any magnetic field drift during the experiment.
 - Shim the magnetic field to optimize its homogeneity. This is perhaps the most critical step for obtaining sharp, well-resolved peaks. Poor shimming leads to broad, distorted signals, making interpretation difficult or impossible.
 - Acquire the ^1H NMR spectrum. Typical acquisition parameters for a 400 MHz spectrometer would be:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: ~ 4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16-32 (adjust as needed for signal-to-noise)
- Data Processing & Interpretation:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative ratios of protons in the molecule.
- Analyze the chemical shifts, coupling patterns (multiplicity), and integration values to confirm that the spectrum is consistent with the structure of **2-(6-Bromopyridin-3-YL)acetonitrile**.

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